Cas no 477-75-8 (Tryptycene)

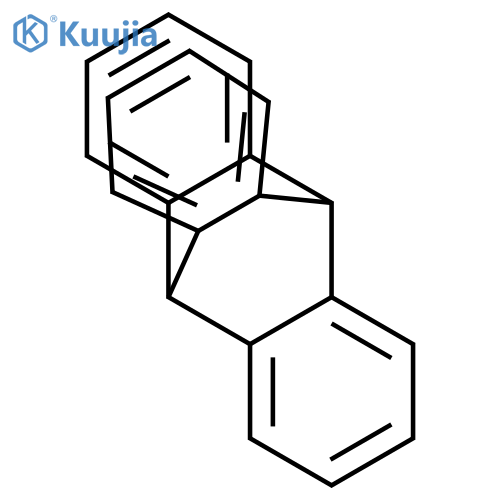

Tryptycene structure

商品名:Tryptycene

Tryptycene 化学的及び物理的性質

名前と識別子

-

- 9,10[1',2']-Benzenoanthracene,9,10-dihydro-

- Triptycene

- Triptycene Solution

- 9,10-Dihydro-9,10-[1,2]benzenoanthracene

- 9,10-dihydro-9,10-o-benzenoanthracene

- 9,10-Dihydro-o-benzeno-anthracen

- 9,10-o-Benzeno-9,10-dihydroanthracene

- Tryptycene

- RCL S60268

- TRIPTYCENE;Triptycene

- CL32869MEP

- Tribenzobicyclo[2.2.2]octatriene

- Tribenzobicyclo(2.2.2)octatriene

- Tripycene

- Triptycene, 98%

- NGDCLPXRKSWRPY-UHFFFAOYSA-N

- Anthracene, 9,10-dihydro-9,10-O-benzeno-

- FT-0688191

- 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-

- NSC 122926

- CS-W018422

- 477-75-8

- pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

- DTXSID6060058

- CHEBI:188520

- 9,10-o-Benzenoanthracene, 9,10-dihydro-

- TRIPTYCENE [MI]

- Q411264

- 52776-05-3

- SY049545

- A846973

- 9,10-o-Benzenoanthracene, 9,10-dihydro-;9,10-dihydro-9,10-[1,2]benzenoanthracene

- AS-17890

- SY252774

- MFCD00003813

- 9,2']-Benzenoanthracene, 9,10-dihydro-

- AMY15439

- NSC122926

- NSC-122926

- YSWG054

- AKOS004901795

- Boc-D-Asparticacida-benzylester

- NS00031725

- UNII-CL32869MEP

- 9,10(1',2')-Benzenoanthracene, 9,10-dihydro-

- T2807

- EINECS 207-519-3

- AH-357/31481008

- 9,10-DIHYDRO-9,10-(1,2)-BENZENOANTHRACENE

- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene

- F14824

- 9,10oBenzeno9,10dihydroanthracene

- 9,10Dihydro9,10benzenoanthracene

- STL556834

- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene (non-preferred name)

- 9,10oBenzenoanthracene, 9,10dihydro (8CI)

- BBL103025

- DTXCID6040581

- 9,10-o-Benzenoanthracene, 9,10-dihydro-(8CI)

- 9,10(1',2')Benzenoanthracene, 9,10dihydro

- 9,10oBenzenoanthracene, 9,10dihydro

-

- MDL: MFCD00003813

- インチ: 1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H

- InChIKey: NGDCLPXRKSWRPY-UHFFFAOYSA-N

- ほほえんだ: C12([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])(C3=C([H])C([H])=C([H])C([H])=C13)C1=C([H])C([H])=C([H])C([H])=C21

計算された属性

- せいみつぶんしりょう: 254.11000

- どういたいしつりょう: 254.11

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 20

- 回転可能化学結合数: 0

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1180 (estimate)

- ゆうかいてん: 252-254 °C (lit.)

- ふってん: 371.8℃/760mmHg

- フラッシュポイント: 171.7°C

- 屈折率: 1.7040 (estimate)

- PSA: 0.00000

- LogP: 4.67380

- ようかいせい: 未確定

- マーカー: 9749

Tryptycene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S24/25

Tryptycene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TH350-25g |

Tryptycene |

477-75-8 | 98% | 25g |

¥1077.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-10g |

Tryptycene |

477-75-8 | 98% | 10g |

¥201.90 | 2023-08-31 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 117617-10G |

Tryptycene |

477-75-8 | 10g |

¥3498.57 | 2023-12-10 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY049545-25g |

Triptycene |

477-75-8 | ≥98% | 25g |

¥498.00 | 2024-07-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001221-25g |

Tryptycene |

477-75-8 | 98% | 25g |

¥545 | 2024-05-23 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY049545-10g |

Triptycene |

477-75-8 | ≥98% | 10g |

¥204.00 | 2024-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TH350-5g |

Tryptycene |

477-75-8 | 98% | 5g |

¥273.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-25g |

Tryptycene |

477-75-8 | 98% | 25g |

¥626.90 | 2023-08-31 | |

| eNovation Chemicals LLC | D697061-100g |

Triptycene |

477-75-8 | 95% | 100g |

$430 | 2024-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-5g |

Tryptycene |

477-75-8 | 98% | 5g |

¥134.90 | 2023-08-31 |

Tryptycene 関連文献

-

1. Substituent effects on the charge-transfer band shifts in 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones : further confirmation of the charge-transfer transition for a symmetry-forbidden charge-transfer interactionKimiaki Yamamura,Kazuhiro Nakasuji,Ichiro Murata,Satoshi Inagaki J. Chem. Soc. Chem. Commun. 1982 396

-

Rui Yang,Lin Xie,Nan Li,Pablo Froimowicz,Kan Zhang Polym. Chem. 2022 13 3639

-

Jennifer R. Wiegand,Zachary P. Smith,Qiang Liu,Christopher T. Patterson,Benny D. Freeman,Ruilan Guo J. Mater. Chem. A 2014 2 13309

-

Meng-Jie Gu,Yin-Feng Wang,Ying Han,Chuan-Feng Chen Org. Biomol. Chem. 2021 19 10047

-

5. Interchromophoric homoconjugation effect and intramolecular charge-transfer transition of the triptycene system containing a tetracyanoquinodimethane chromophoreNobuyuki Harada,Hisashi Uda,Kazuhiro Nakasuji,Ichiro Murata J. Chem. Soc. Perkin Trans. 2 1989 1449

477-75-8 (Tryptycene) 関連製品

- 613-31-0(9,10-Dihydroanthracene)

- 25321-09-9(1,2-Diisopropylbenzene)

- 42332-94-5(9,10-Dihydro-9,9-dimethylanthracene)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:477-75-8)Tryptycene

清らかである:99%/99%

はかる:100g/500g

価格 ($):330.0/1497.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:477-75-8)TRIPTYCENE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ